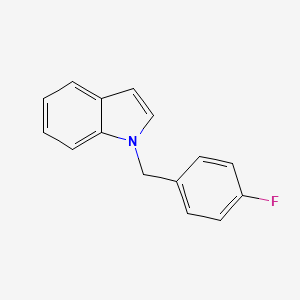

1-(4-Fluorobenzyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN/c16-14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPAZBSSZIZVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359515 | |

| Record name | 1-(4-Fluorobenzyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204205-77-6 | |

| Record name | 1-(4-Fluorobenzyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: A Two-Step Synthesis of 1-(4-Fluorobenzyl)-1H-indole from Isatin

Abstract: This document provides an in-depth technical guide for the synthesis of 1-(4-Fluorobenzyl)-1H-indole, a valuable scaffold in medicinal chemistry, starting from the versatile precursor, isatin (1H-indole-2,3-dione). The synthesis is presented as a robust two-step process: (1) N-alkylation of the isatin core with 4-fluorobenzyl bromide to yield the intermediate, this compound-2,3-dione, and (2) a subsequent reductive cyclization of this intermediate using hydrazine hydrate to form the target indole. This guide is tailored for researchers, scientists, and drug development professionals, offering a detailed rationale for methodological choices, step-by-step protocols, and mechanistic insights to ensure reproducible and efficient synthesis.

Introduction

Isatin (1H-indole-2,3-dione) stands as a privileged heterocyclic scaffold, serving as a foundational building block for a vast array of biologically active compounds and functional materials.[1][2] Its unique structural features, including an acidic N-H proton and two distinct carbonyl groups, offer multiple avenues for chemical modification. The strategic functionalization of isatin has led to the development of molecules with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2]

This guide details a reliable synthetic pathway to this compound. The introduction of the 4-fluorobenzyl moiety is of particular interest in drug discovery, as the fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability. The described two-step synthesis provides a logical and efficient route, beginning with a selective N-alkylation followed by a reductive transformation of the dicarbonyl system to construct the final aromatic indole ring.

Overall Synthetic Workflow

The synthesis proceeds through two distinct stages: N-alkylation of the isatin nitrogen followed by a reductive cyclization to form the indole.

Caption: Overall two-step synthesis of this compound from isatin.

Part 1: Synthesis of this compound-2,3-dione

This initial step involves the selective alkylation of the nitrogen atom of the isatin ring.

Causality and Mechanistic Rationale

The nitrogen atom in isatin bears a proton that is rendered acidic by the two adjacent electron-withdrawing carbonyl groups. This allows for facile deprotonation by a suitable base to form the isatin anion.[3] A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal for this purpose, as it irreversibly deprotonates the nitrogen, generating hydrogen gas as the only byproduct and preventing competitive side reactions.

The resulting isatin anion is an ambident nucleophile, with potential reactivity at both the nitrogen and the C2-carbonyl oxygen. While O-alkylation can sometimes be favored under kinetic control, N-alkylation is the thermodynamically more stable outcome and is predominantly observed, especially in polar aprotic solvents like N,N-Dimethylformamide (DMF).[4] DMF is an excellent solvent choice as it effectively solvates the sodium cation, leaving a highly reactive, "naked" isatin anion to undergo an SN2 reaction with the electrophile, 4-fluorobenzyl bromide.

Caption: Mechanism of N-alkylation of isatin.

Detailed Experimental Protocol: N-Alkylation

This protocol is adapted from established procedures for the N-alkylation of isatin.[5]

-

Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add isatin (10.0 g, 67.9 mmol).

-

Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Stir the mixture to form a suspension.

-

Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 3.26 g, 81.5 mmol) portion-wise over 15 minutes. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

-

Anion Formation: Stir the reaction mixture at 0 °C for 1 hour. The color of the solution should change, indicating the formation of the isatin anion.

-

Alkylation: Add 4-fluorobenzyl bromide (9.5 mL, 81.5 mmol) dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isatin spot is consumed.

-

Quenching: Carefully quench the reaction by pouring the mixture into 500 mL of ice-cold water. This will precipitate the product and react with any excess NaH.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Washing & Drying: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product, this compound-2,3-dione, can be purified by recrystallization from ethanol to yield an orange solid.

Expected Data for this compound-2,3-dione

| Property | Expected Value |

| Molecular Formula | C₁₅H₁₀FNO₂[5] |

| Molecular Weight | 255.24 g/mol [5] |

| Appearance | Orange to brown crystalline solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.6-7.7 (m, 2H, Ar-H), 7.2-7.4 (m, 4H, Ar-H), 7.0-7.1 (t, 2H, Ar-H), 6.8-6.9 (d, 1H, Ar-H), 4.95 (s, 2H, N-CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 183.5 (C=O), 162.0 (C-F, d), 158.0 (C=O), 150.0, 138.0, 131.0 (d), 129.5 (d), 125.0, 124.0, 118.0, 116.0 (d), 111.5, 43.5 (N-CH₂) |

| Mass Spec (ESI) | m/z 256.0 [M+H]⁺ |

Part 2: Synthesis of this compound

This second step transforms the N-substituted isatin intermediate into the final aromatic indole product.

Causality and Mechanistic Rationale

The conversion of an N-substituted isatin to an N-substituted indole is effectively a reduction that removes both carbonyl oxygens and forms a double bond between C2 and C3. This transformation is achieved using a modified Wolff-Kishner reduction.[6] The reaction proceeds via the formation of a hydrazone at the more reactive C3-ketone.[7]

Under basic conditions (provided by KOH) and elevated temperature, the C3-hydrazone undergoes a series of proton transfers and rearrangements. The crucial step involves the base-catalyzed elimination of the C2-carbonyl group (likely as carbonate after hydrolysis and reaction with the base) and the loss of dinitrogen gas (N₂) from the hydrazone moiety. This concerted elimination-rearrangement process results in the formation of the aromatic indole ring system. The high temperature provides the necessary activation energy for the irreversible loss of N₂, which drives the reaction to completion.

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-BENZYL-1H-INDOLE-2,3-DIONE | 1217-89-6 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. This compound-2,3-dione synthesis - chemicalbook [chemicalbook.com]

- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Mechanism of Action: 1-(4-Fluorobenzyl)-1H-indole Scaffolds in Cancer Cells

Executive Summary

The 1-(4-Fluorobenzyl)-1H-indole moiety represents a "privileged scaffold" in medicinal chemistry, serving as the bioactive core for a class of potent anticancer agents.[1] While the unsubstituted molecule is a chemical building block, its pharmacologically active derivatives (particularly indole-3-carbohydrazides , arylthioindoles , and indole-chalcones ) function primarily as Microtubule Destabilizing Agents (MDAs) .

These compounds bind to the Colchicine Binding Site (CBS) on

Chemical Identity & Structural Significance

The efficacy of this scaffold stems from its ability to mimic the binding interactions of natural tubulin inhibitors like Combretastatin A-4.

-

Indole Core: Acts as a bioisostere for the A-ring of colchicine or combretastatin, occupying a hydrophobic pocket within the target protein.

-

N-(4-Fluorobenzyl) Group: The 4-fluorobenzyl moiety is critical for potency.

-

Lipophilicity: Enhances membrane permeability and hydrophobic interactions within the tubulin binding cleft.

-

Metabolic Stability: The fluorine atom at the para position blocks metabolic oxidation (P450-mediated hydroxylation), prolonging the compound's half-life.

-

Electronic Effects: The electronegative fluorine can participate in halogen bonding or favorable electrostatic interactions with backbone carbonyls in the binding site.

-

Primary Mechanism of Action: Tubulin Destabilization

The dominant mechanism for this compound derivatives is the inhibition of microtubule dynamics.

Target Binding (Colchicine Site)

Microtubules are dynamic polymers composed of

-

Binding Mode: The indole ring wedges into the hydrophobic cytoskeletal pocket, while the 4-fluorobenzyl tail extends to interact with residues such as Cys241 , Leu248 , and Ala250 on

-tubulin. -

Consequence: This binding sterically hinders the "curved-to-straight" conformational change required for tubulin incorporation into the growing microtubule lattice.

Disruption of Spindle Dynamics

By inhibiting polymerization, these agents reduce the mass of cellular microtubules.[2][3][4]

-

Mitotic Spindle Failure: During mitosis, the cell fails to form a functional bipolar spindle.

-

Chromosome Misalignment: Chromosomes cannot align at the metaphase plate, triggering the Spindle Assembly Checkpoint (SAC) .

-

G2/M Arrest: The cell cycle halts at the G2/M transition, preventing division.

Downstream Signaling: The Apoptotic Cascade

Prolonged mitotic arrest leads to "mitotic catastrophe" and the initiation of programmed cell death.

Mitochondrial Pathway (Intrinsic Apoptosis)

The stress of mitotic arrest activates pro-apoptotic signaling:

-

Bcl-2 Phosphorylation: Microtubule damage leads to the phosphorylation and inactivation of anti-apoptotic proteins Bcl-2 and Mcl-1 .

-

Bax/Bak Activation: Pro-apoptotic proteins (Bax) translocate to the mitochondrial outer membrane.

-

Cytochrome c Release: Mitochondrial membrane potential (

) collapses, releasing Cytochrome c into the cytosol. -

Caspase Cascade: Cytochrome c binds Apaf-1, recruiting Procaspase-9 to form the apoptosome, which subsequently activates the executioner Caspase-3 .

Secondary Targets (Derivative-Dependent)

-

EGFR Inhibition: Certain pyrazole-linked derivatives of this scaffold have shown dual affinity for the ATP-binding pocket of EGFR, suppressing the PI3K/Akt survival pathway.

-

Topoisomerase II: Specific hydrazide derivatives can intercalate into DNA or bind Topo II, stabilizing the cleavage complex and causing DNA double-strand breaks.

Visualization: Signaling Pathway

The following diagram illustrates the transition from drug binding to cell death.

Caption: Cascade from tubulin binding to apoptotic cell death via the mitochondrial pathway.

Experimental Validation Protocols

To verify this mechanism in a new derivative, the following self-validating workflow is recommended.

In Vitro Tubulin Polymerization Assay

Objective: Confirm direct interaction with tubulin.

-

Reagents: Purified porcine brain tubulin (>99%), GTP, fluorescence reporter (DAPI or specific tubulin dye).

-

Method: Incubate tubulin (10 µM) with the test compound (1–10 µM) at 37°C.

-

Readout: Monitor fluorescence enhancement over 60 minutes.

-

Validation: A reduction in Vmax and steady-state fluorescence compared to vehicle (DMSO) confirms inhibition. Use Combretastatin A-4 or Colchicine as a positive control.

Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest.

-

Cell Lines: MCF-7 (Breast), A549 (Lung), or HCT116 (Colon).[5][6]

-

Treatment: Treat cells with IC50 concentration for 24 hours.

-

Staining: Fix in 70% ethanol, stain with Propidium Iodide (PI) and RNase A.

-

Analysis: Quantify DNA content.

-

Result: A distinct accumulation of cells in the G2/M peak (4N DNA content) compared to G0/G1 control.

Immunofluorescence Microscopy

Objective: Visualize microtubule architecture disruption.

-

Staining: Anti-

-tubulin antibody (Green) and DAPI (Blue). -

Observation: Control cells show organized filamentous networks. Treated cells will display diffuse staining, shortened microtubules, or fragmented "dot-like" structures, confirming destabilization.

Experimental Workflow Diagram

Caption: Validated workflow for characterizing indole-based anticancer agents.

Data Summary: Potency & Selectivity

The following table summarizes typical potency ranges for This compound-3-carbohydrazide derivatives, a representative class of these inhibitors.

| Cell Line | Cancer Type | IC50 Range (µM) | Reference Standard (Staurosporine/Colchicine) |

| MCF-7 | Breast Adenocarcinoma | 0.5 – 2.0 | ~0.05 – 1.0 |

| A549 | Non-Small Cell Lung | 1.5 – 4.0 | ~0.1 – 2.0 |

| HCT116 | Colon Carcinoma | 0.8 – 3.0 | ~0.05 – 1.0 |

| WI-38 | Normal Fibroblast | > 50.0 | N/A (High Toxicity) |

Note: The high Selectivity Index (SI) > 20 for cancer vs. normal cells is attributed to the higher proliferation rate and microtubule dependency of cancer cells.

References

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship. Acta Pharmaceutica Sinica B. (2022). [Link]

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. (2022). [Link]

-

A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules. (2023). [Link]

-

Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry. (2020). [Link]

-

New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression. Journal of Medicinal Chemistry. (2011). [Link]

Sources

- 1. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and characterization of a new tubulin-binding tetrasubstituted brominated pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Methyl 1-(4-Fluorobenzyl)-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate, a key synthetic intermediate in medicinal chemistry. This document delves into its chemical identity, synthesis, physicochemical properties, analytical characterization, and its pivotal role in the development of pharmacologically active compounds.

Chemical Identity and Registration

Methyl this compound-3-carboxylate is a derivative of indole, a prominent heterocyclic scaffold in numerous biologically active molecules.[1] The introduction of a 4-fluorobenzyl group at the N1 position of the indole ring and a methyl carboxylate group at the C3 position yields a versatile intermediate for further chemical elaboration.

CAS Number: 449742-55-6[2]

This unique identifier is crucial for unambiguous identification in chemical databases, regulatory submissions, and procurement.

Structural Information

| Identifier | Value |

| IUPAC Name | methyl 1-[(4-fluorophenyl)methyl]indole-3-carboxylate |

| Molecular Formula | C₁₇H₁₄FNO₂ |

| Molecular Weight | 283.30 g/mol |

| Canonical SMILES | COC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |

| InChI Key | CMXXRMLRZBRPEK-UHFFFAOYSA-N |

Source: PubChem CID 951976[2]

Synthesis and Mechanistic Considerations

The synthesis of methyl this compound-3-carboxylate is typically achieved through the N-alkylation of methyl 1H-indole-3-carboxylate. This reaction is a classic example of nucleophilic substitution, where the indole nitrogen acts as a nucleophile.

A representative synthetic protocol, adapted from the synthesis of the analogous 1-(4-chlorobenzyl) derivative, is as follows.[3] This procedure is based on the well-established reactivity of the indole nitrogen and is expected to provide a high yield of the desired product.

Experimental Protocol: Synthesis of Methyl this compound-3-carboxylate

Materials:

-

Methyl 1H-indole-3-carboxylate

-

1-(Bromomethyl)-4-fluorobenzene (or 4-fluorobenzyl bromide)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of methyl 1H-indole-3-carboxylate in anhydrous DMF, add sodium hydride portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon). The use of a strong base like NaH is essential to deprotonate the indole nitrogen, thereby increasing its nucleophilicity.

-

Stir the resulting suspension at room temperature for a brief period to ensure complete formation of the indolide anion.

-

Slowly add a solution of 1-(bromomethyl)-4-fluorobenzene in anhydrous DMF to the reaction mixture. The reaction is a nucleophilic substitution where the indolide anion displaces the bromide from the benzylic position.

-

Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride to neutralize any unreacted sodium hydride.

-

Perform a liquid-liquid extraction using ethyl acetate. The organic layer will contain the desired product.

-

Wash the organic layer sequentially with water and brine to remove any remaining DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain pure methyl this compound-3-carboxylate.

Physicochemical and Analytical Properties

A thorough understanding of the physicochemical properties is essential for the handling, formulation, and quality control of methyl this compound-3-carboxylate.

Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 283.30 g/mol | PubChem |

| XLogP3 | 3.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 283.10085685 Da | PubChem |

| Topological Polar Surface Area | 31.2 Ų | PubChem |

Source: PubChem CID 951976[2]

Analytical Characterization

The structural integrity and purity of methyl this compound-3-carboxylate are confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole and the fluorobenzyl moieties, a singlet for the benzylic methylene protons, and a singlet for the methyl ester protons. The coupling patterns of the aromatic protons provide valuable information about the substitution pattern. For comparison, the parent compound, methyl 1H-indole-3-carboxylate, shows distinct aromatic and methyl ester signals.[4]

-

¹³C NMR: The carbon NMR spectrum will display resonances for all 17 carbon atoms in the molecule. The carbonyl carbon of the ester group will appear at a characteristic downfield shift. PubChem indicates the availability of a ¹³C NMR spectrum for this compound.[2]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z 283.1009. Fragmentation patterns can provide further structural information. For the analogous chloro-derivative, a clear [M+H]⁺ peak was observed in LC-MS analysis.[3]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands for the C=O stretching of the ester group, C-F stretching of the fluorobenzyl group, and C-N and C-H stretching of the indole ring.

-

Applications in Drug Discovery and Medicinal Chemistry

The this compound-3-carboxylate scaffold is a valuable building block in drug discovery due to the favorable properties conferred by its constituent parts. The indole nucleus is a well-known "privileged scaffold" found in many approved drugs.[1] The 3-carboxylate group serves as a versatile handle for further chemical modifications, such as amide bond formation or reduction to an alcohol.[5] The 4-fluorobenzyl group can enhance metabolic stability and improve binding interactions with biological targets.

Intermediate for Synthetic Cannabinoids

Methyl this compound-3-carboxylate is recognized as a key intermediate in the synthesis of certain synthetic cannabinoids.[6] These synthetic compounds are designed to mimic the effects of natural cannabinoids by acting as agonists at the cannabinoid receptors.

Potential for Other Therapeutic Areas

Derivatives of indole-3-carboxylic acid have shown a wide range of biological activities, including:

-

Antihypertensive Agents: Certain indole-3-carboxylic acid derivatives have been investigated as angiotensin II receptor 1 (AT₁) antagonists, demonstrating potential for the treatment of hypertension.[7]

-

Anticancer Agents: The indole scaffold is present in numerous anticancer drugs, and new derivatives are continuously being explored for their anti-proliferative activities.[8]

-

Antiviral and Anti-inflammatory Agents: The versatility of the indole nucleus has led to its incorporation into molecules with antiviral and anti-inflammatory properties.[5]

Safety, Handling, and Regulatory Considerations

Safety and Handling

Based on the safety data for structurally related indole and indazole derivatives, methyl this compound-3-carboxylate should be handled with care in a well-ventilated laboratory environment. A safety data sheet for a similar indazole compound indicates that it is harmful if swallowed, in contact with skin, or if inhaled.[9]

Recommended Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

Laboratory coat

-

Use in a chemical fume hood to avoid inhalation of dust or vapors.

General Handling Precautions:

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

Regulatory Status

The use of methyl this compound-3-carboxylate as a precursor for the synthesis of synthetic cannabinoids may subject it to regulatory control in various jurisdictions. The legal status of synthetic cannabinoids is complex and varies by country, with many nations having legislation that controls compounds based on their chemical structure. Researchers and organizations must ensure compliance with all local, national, and international regulations regarding the synthesis, possession, and distribution of this and related compounds.

Conclusion

Methyl this compound-3-carboxylate is a synthetically valuable intermediate with significant potential in drug discovery and development. Its straightforward synthesis, coupled with the versatile reactivity of the indole-3-carboxylate moiety, makes it an attractive starting point for the creation of diverse chemical libraries. While its primary documented application is in the synthesis of synthetic cannabinoids, the broader pharmacological potential of the indole scaffold suggests that this compound will continue to be of interest to medicinal chemists exploring new therapeutic agents for a range of diseases. As with all chemical reagents, proper safety precautions and awareness of the relevant regulatory landscape are essential for its responsible use in research and development.

References

-

Doi, T., Sakai, T., & Tanaka, S. (2024). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 163–166. [Link]

-

Danilenko, A., Volov, A., Volov, N., Platonova, Y., & Savilov, S. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 90, 129349. [Link]

- Goral, M., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)

- BenchChem. (2025). Methyl Indole-3-Carboxylate: A Versatile Precursor in Pharmaceutical Synthesis.

- Magritek. (n.d.).

- Hu, L., et al. (2013). Methyl 1-methyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1679.

- Al-Wabli, R. I., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3768.

-

PubChem. (n.d.). methyl this compound-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Journal of Basic and Applied Research in Biomedicine. (2018). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine, 4(2), 437-442.

- Wikipedia. (2024). Misuse of Drugs Act 1971.

- Cayman Chemical. (2024). Safety Data Sheet: Methyl 1-(4-fluorobenzyl)

- Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. (2023). Marine Drugs, 21(7), 398.

- Fisher Scientific. (n.d.).

- Taylor & Francis Online. (2002). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 118(1-2), 1-8.

- Frontiers in Plant Science. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 968997.

- Sigma-Aldrich. (n.d.).

- MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2537.

- Carboline. (2025). Safety Data Sheet Prepared in Accordance with HCS 29 C.F.R. 1910.1200.

- Tokyo Chemical Industry. (2025).

- ARKAT USA, Inc. (2003). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. ARKIVOC, 2003(xii), 8-17.

Sources

- 1. mdpi.com [mdpi.com]

- 2. methyl this compound-3-carboxylate | C17H14FNO2 | CID 951976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. METHYL 1-(4-CHLOROBENZYL)-1H-INDOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 4. tetratek.com.tr [tetratek.com.tr]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Computational Pharmacophore Elucidation: The 1-(4-Fluorobenzyl)-1H-indole Scaffold

Executive Summary

The 1-(4-Fluorobenzyl)-1H-indole moiety represents a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for diverse therapeutic classes including synthetic cannabinoids (CB1/CB2 modulators), tubulin polymerization inhibitors, and EGFR kinase antagonists.[1][2] The addition of the para-fluorine atom on the benzyl ring is a deliberate medicinal chemistry tactic to block metabolic oxidation at the reactive benzylic position while modulating lipophilicity and electrostatic potential.[1]

This guide provides a rigorous, self-validating in silico framework to predict the bioactivity of this specific scaffold.[1] Moving beyond generic docking, we focus on the causality of the fluorine interaction and the differentiation between CNS (cannabinoid) and cytotoxic (tubulin) pathways.[2]

Structural Deconstruction & Chemical Space Analysis[1][2]

Before initiating algorithms, we must understand the physicochemical constraints of the ligand.

The Fluorine Effect

The 4-fluorobenzyl group is not merely a hydrophobic clamp.[1][2] The fluorine atom introduces:

-

Metabolic Blockade: Prevents P450-mediated hydroxylation at the para position, significantly extending half-life compared to the non-fluorinated benzyl analog.[1]

-

Multipole Interactions: The C-F bond is highly polarized, allowing for orthogonal multipolar interactions with carbonyl carbons or amide protons in the receptor binding pocket.

Physicochemical Profile (Predicted)

Table 1: Consensus Physicochemical Properties for Core Scaffold

| Property | Value (Approx) | Biological Implication |

| Molecular Weight | ~225.26 g/mol | Fragment-like; allows for significant derivatization (Rule of 3 compliant).[1][2] |

| LogP (Consensus) | 3.8 - 4.2 | High lipophilicity; suggests high Blood-Brain Barrier (BBB) permeability (relevant for CB1/CB2 activity).[1][2] |

| TPSA | ~5.0 Ų | Very low polar surface area; indicates excellent passive membrane transport.[1][2] |

| H-Bond Acceptors | 1 (F) | The indole nitrogen is substituted, removing the H-bond donor.[1][2] |

| Rotatable Bonds | 2 | Low conformational entropy penalty upon binding.[1][2] |

Strategic Workflow: The "Polypharmacology Filter"

Because this scaffold is promiscuous, a linear workflow is insufficient. We employ a Bifurcated Screening Protocol to categorize the molecule as either a CNS-active GPCR ligand or a Cytosolic Enzyme inhibitor.[1]

Workflow Logic (Graphviz)[1][2]

Figure 1: Bifurcated In Silico Workflow.[1][2] The protocol splits based on initial pharmacophore mapping to optimize docking parameters for either membrane-bound GPCRs or cytosolic enzymes.[1]

Protocol Module A: Target Fishing (Inverse Screening)

Do not assume the target. Use Reverse Docking to validate the scaffold's propensity.[1]

Methodology

-

Pharmacophore Mapping: Submit the SMILES string to SwissTargetPrediction and PASS Online (Prediction of Activity Spectra for Substances).[1][2]

-

Analysis Criteria:

-

Validation: If the Pa (Probability of Activity) > Pi (Probability of Inactivity) by a factor of 0.5, proceed to specific docking.[2]

Protocol Module B: Molecular Docking (The "Fluorine Anchor")[1][2]

This section details the protocol for the two most likely targets: CB2 Receptor (Anti-inflammatory/Analgesic) and Tubulin (Anticancer).[1][2]

Preparation of the Fluorine Atom

Standard force fields often underestimate halogens.[1]

-

Protocol: Use AutoDock Tools (ADT) .[1]

-

Critical Step: Manually edit the atom type for Fluorine.[1] Ensure the VdW parameters are set to R = 1.47 Å and Epsilon = 0.061 kcal/mol (optimized for aromatic fluorine).[1]

-

Charge Assignment: Use Gasteiger charges . The Fluorine should carry a partial charge approx -0.20 to -0.25, while the adjacent carbon is positive.[1]

Pathway A: Cannabinoid Receptor 2 (CB2) Docking

Target PDB:5ZTY (Crystal structure of CB2 with antagonist).[1]

-

Grid Box Definition: Center the grid on the orthosteric binding pocket (Trp258, Phe117).[1]

-

The "Toggle Switch" Check: The indole core must align such that the substituent at position 3 (if present) or the core itself interacts with Trp6.48 (Trp258) .[1][2]

-

The Fluorine Interaction: The 4-fluorobenzyl group typically extends into the hydrophobic channel formed by Phe183 and Val113 .[1]

Pathway B: Tubulin (Colchicine Binding Site) Docking

Target PDB:[1][2]4O2B (Tubulin-Colchicine complex).[1][2]

-

Grid Box: Center on the interface between α- and β-tubulin units.[1][2]

-

Mechanism: The indole moiety mimics the A-ring of colchicine.[1]

-

The Fluorine Interaction: The 4-fluorobenzyl tail should occupy the hydrophobic pocket usually filled by the trimethoxyphenyl group of colchicine.[1]

Protocol Module C: Molecular Dynamics (Stability Validation)

Docking is static; MD simulations prove the stability of the Fluorine contact.[1]

System Setup (GROMACS)

-

Force Field: CHARMM36m (best for protein-ligand complexes).[1][2]

-

Ligand Topology: Generate using CGenFF (CHARMM General Force Field).[1][2] Verify the penalty score for the Fluorine parameters is < 10.

-

Solvation: TIP3P water model, cubic box, 1.0 nm buffer.

The 100ns Production Run

Execute the simulation and analyze the RMSD (Root Mean Square Deviation).

Analysis Workflow:

-

Ligand RMSD: Must stabilize < 2.0 Å relative to the protein backbone.[1]

-

Fluorine-Residue Distance Plot:

-

Calculate the distance between the Fluorine atom and the centroid of the nearest aromatic residue (identified in docking) over time.[1][2]

-

Pass Criteria: Distance remains < 4.0 Å for > 70% of the simulation time.[1] This confirms a stable hydrophobic/stacking interaction rather than a transient collision.[1]

-

ADMET & Drug-Likeness (The "Fail Fast" Check)[1][2][4]

The 1-(4-fluorobenzyl) group significantly increases lipophilicity.[1][2] This must be managed.

Table 2: ADMET Risk Assessment

| Parameter | Tool | Threshold | Risk for 1-(4-F-benzyl)-indole | Mitigation Strategy |

| BBB Permeability | SwissADME (BOILED-Egg) | In Yolk (Yellow) | High (Pass) | Desirable for CNS drugs; undesirable for peripheral-only targets.[1][2] |

| P-gp Substrate | SwissADME | Yes/No | Likely Yes | Indoles are often effluxed.[1][2] Check if Fluorine reduces this liability.[1][2] |

| CYP Inhibition | pkCSM | CYP3A4/2D6 | Moderate | The Fluorine blocks one metabolic site, but the indole N-C bond is stable. |

| hERG Toxicity | Pred-hERG | Probability | High Risk | N-benzyl moieties can block K+ channels.[1][2] Mandatory check.[1][2][3] |

Conclusion & Interpretation

To predict the bioactivity of a this compound derivative:

-

If the docking score at CB2 is < -9.5 kcal/mol and the Fluorine stabilizes the hydrophobic channel in MD: The compound is likely a CB2 agonist/inverse agonist with potential analgesic properties.[1]

-

If the docking score at Tubulin is < -8.5 kcal/mol and overlaps with Colchicine: The compound is likely a cytotoxic agent acting via microtubule destabilization.[1]

-

The Fluorine is critical: If you replace F with H in silico and the binding energy drops (becomes less negative) by > 1.0 kcal/mol, the fluorine is essential for potency (Bioisosteric gain).[1][2]

References

-

Scaffold Bioactivity

-

Cannabinoid Receptor Ligands

-

In Silico Methodologies

-

Fluorine in Medicinal Chemistry

-

Tubulin Binding Protocols

Sources

Technical Guide: Preliminary Cytotoxicity Screening of 1-(4-Fluorobenzyl)-1H-indole

Executive Summary

This technical guide outlines the rigorous protocol for the preliminary cytotoxicity screening of 1-(4-Fluorobenzyl)-1H-indole . This compound represents a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for various anticancer agents (including tubulin inhibitors and kinase antagonists) and synthetic cannabinoid mimetics.

The objective of this screening is to determine the half-maximal inhibitory concentration (IC50) across a panel of cancer and normal cell lines. This guide prioritizes data integrity through precise solvent management—critical for hydrophobic fluorinated indoles—and validated colorimetric endpoints.

Compound Profile & Rationale

The Fluorine Effect & Lipophilicity

The 1-(4-Fluorobenzyl) moiety significantly alters the physicochemical profile of the indole core.

-

Metabolic Stability: The fluorine atom at the para position blocks metabolic oxidation (P450 metabolism), extending the compound's half-life in vitro and in vivo.

-

Lipophilicity: The benzyl group increases logP, facilitating membrane permeability but creating significant solubility challenges in aqueous media.

-

Target Affinity: This scaffold is frequently associated with tubulin polymerization inhibition and kinase binding (e.g., VEGFR, CDK2), leading to G2/M cell cycle arrest.

Handling & Solubilization Strategy

Critical Warning: Direct addition of high-concentration DMSO stock to cell culture media often causes microprecipitation of hydrophobic indoles, leading to false "toxicity" readings due to physical cellular stress (crystal formation) rather than chemical cytotoxicity.

Standard Formulation:

-

Stock Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.

-

Stock Concentration: 10 mM or 20 mM.

-

Working Solution: Serial dilutions must ensure the final DMSO concentration on cells never exceeds 0.5% (v/v) , with 0.1% being the target for sensitive lines.

Experimental Design Strategy

Cell Line Selection

To establish a robust Selectivity Index (SI), the screen must include both target cancer lines and a non-malignant control.

| Cell Line | Tissue Origin | Rationale | Seeding Density (cells/well) |

| MCF-7 | Breast Adenocarcinoma | High sensitivity to indole-based tubulin inhibitors. | 5,000 - 8,000 |

| A549 | Lung Carcinoma | Standard model for drug resistance and metabolic activity. | 3,000 - 5,000 |

| HeLa | Cervical Cancer | Robust proliferation; standard for cytotoxicity benchmarking. | 3,000 - 5,000 |

| HEK293 | Embryonic Kidney (Normal) | Required Control: Determines toxicity to non-cancerous cells. | 8,000 - 10,000 |

Assay Selection: MTT vs. SRB

While ATP assays (CellTiter-Glo) are most sensitive, the MTT Assay is the industry standard for preliminary small-molecule screening due to cost-efficiency and direct correlation with mitochondrial dehydrogenase activity.

-

Note: If the compound is suspected to be a mitochondrial uncoupler, validate results with the Sulforhodamine B (SRB) assay to measure total protein mass instead of metabolic activity.

Detailed Protocol: MTT Cytotoxicity Assay

Phase 1: Preparation (Day 0)

-

Harvest Cells: Trypsinize cells at 70-80% confluency.

-

Counting: Use Trypan Blue exclusion to ensure >95% viability.

-

Seeding: Dispense 100 µL of cell suspension per well into 96-well clear-bottom plates.

-

Edge Effect Mitigation: Fill the outer perimeter wells with sterile PBS, not cells. Evaporation in edge wells causes volume changes that skew data.

-

-

Equilibration: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Compound Treatment (Day 1)

The "Step-Down" Dilution Method (Crucial for Hydrophobic Indoles):

-

Master Stock: 10 mM in DMSO.

-

Intermediate Plate (V-Bottom): Prepare 200x concentrations in pure DMSO.

-

Media Dilution: Dilute the 200x DMSO stocks 1:100 into pre-warmed culture media. This creates a 2x working solution with 1% DMSO.

-

Treatment: Remove old media from cell plate (or leave 100 µL if non-adherent). Add 100 µL of the 2x working solution to the wells.

-

Final Concentration: 1x Drug + 0.5% DMSO.

-

Range: Test 6-8 points (e.g., 0.1 µM to 100 µM) in triplicate.

-

-

Controls:

-

Negative: 0.5% DMSO in Media (Vehicle Control).

-

Positive: Doxorubicin (1 µM) or Paclitaxel.

-

Blank: Media only (no cells).

-

Phase 3: Readout (Day 4 - 72h Exposure)

-

MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate for 3-4 hours at 37°C. Check for purple formazan crystals under a microscope.

-

Solubilization: Carefully aspirate media (for adherent cells). Add 100-150 µL of DMSO to dissolve crystals.

-

Measurement: Shake plate for 10 mins. Read Absorbance (OD) at 570 nm (reference wavelength 630 nm).

Visualization of Workflows

Experimental Workflow Diagram

The following diagram illustrates the critical path from compound synthesis to IC50 generation, highlighting the quality control checkpoints.

Figure 1: Validated workflow for screening hydrophobic indole derivatives, emphasizing the "Step-Down" dilution to prevent precipitation.

Mechanistic Pathway (Hypothesis)

Indole derivatives often act via tubulin destabilization or kinase inhibition. This diagram maps the potential biological cascade triggered by the compound.

Figure 2: Putative Mechanism of Action (MoA). Indole scaffolds typically target tubulin or kinases, leading to mitochondrial collapse and apoptosis.

Data Analysis & Validation

Calculating IC50

Do not rely on linear regression. Use non-linear regression (sigmoidal dose-response, variable slope) using software like GraphPad Prism.

-

Equation:

-

Acceptance Criteria:

. If

Selectivity Index (SI)

The SI indicates the therapeutic window.

-

SI > 10: Highly selective (Promising Lead).

-

SI < 2: General toxin (Likely fail).

Troubleshooting: The "False Positive" Trap

If you observe high toxicity but the cells look physically intact under the microscope before adding DMSO:

-

Cause: The compound precipitated and formed crystals that reduced MTT non-enzymatically or scattered light.

-

Solution: Wash cells with PBS before adding isopropanol/DMSO solubilizer, or switch to an ATP-based luminescent assay (CellTiter-Glo).

References

-

Cytotoxic Effects of N-substituted Indole Derivatives. ResearchGate. Available at: [Link]

-

Design, Synthesis, and Cytotoxic Activities of Indole and Indazole-Based Stilbenes. National Institutes of Health (PubMed). Available at: [Link]

-

Biological Profile of Synthetic and Natural Indole Derivatives. MDPI. Available at: [Link]

-

DMSO Solubility Assessment for Fragment-Based Screening. National Institutes of Health (PMC). Available at: [Link]

1-(4-Fluorobenzyl)-1H-indole: A Privileged Scaffold in Medicinal Chemistry

The following technical guide is structured to provide an advanced, mechanistic analysis of the 1-(4-fluorobenzyl)-1H-indole scaffold. It moves beyond generic descriptions to focus on the specific electronic and steric contributions of the 4-fluorobenzyl moiety to drug efficacy.

Technical Whitepaper | Version 1.0

Executive Summary

The This compound moiety represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. This specific decoration of the indole nucleus is not merely a lipophilic appendage; the 4-fluorine atom plays a critical role in modulating metabolic stability (blocking para-oxidation), enhancing membrane permeability via lipophilicity (

Chemical Foundation & Synthesis

The "Fluorine Effect" in Scaffold Design

The selection of the 4-fluorobenzyl group over a simple benzyl or alkyl chain is driven by three specific medicinal chemistry principles:

-

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond.[1] Placing fluorine at the para-position of the benzyl ring blocks Cytochrome P450-mediated hydroxylation, a common metabolic clearance pathway for benzyl groups.

-

Electronic Modulation: Fluorine is highly electronegative yet small (Van der Waals radius ~1.47 Å, close to Hydrogen's 1.20 Å).[1] It alters the electron density of the benzyl ring (

) without introducing significant steric bulk, allowing the ring to retain its fit in tight hydrophobic pockets (e.g., CB1 receptor tunnels). -

Lipophilicity: The introduction of fluorine increases lipophilicity (

), enhancing blood-brain barrier (BBB) penetration—a critical feature for CNS-active agents like cannabimimetics.[1]

Optimized Synthesis Protocol

Objective: High-yield N-alkylation of 1H-indole derivatives. Rationale: The acidity of the indole N-H (pKa ~16 in DMSO) requires a strong base for deprotonation.[1] Sodium hydride (NaH) in an aprotic polar solvent (DMF) is the standard for ensuring complete conversion and preventing C-alkylation side products.[1]

Protocol: N-Alkylation of Indole-3-Carboxylates

Note: This protocol is adapted for the synthesis of precursors like FUB-PB-22.

Reagents:

-

Substrate: Methyl 1H-indole-3-carboxylate (1.0 equiv)

-

Alkylating Agent: 4-Fluorobenzyl bromide (1.2 equiv)

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask under Argon atmosphere. Dissolve Methyl 1H-indole-3-carboxylate in anhydrous DMF (0.2 M concentration). Cool to 0°C.[1]

-

Deprotonation: Add NaH portion-wise over 10 minutes. Observation: Evolution of

gas indicates active deprotonation.[1] Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns clear/yellow (formation of the indolyl anion). -

Alkylation: Add 4-fluorobenzyl bromide dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Validation: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS for disappearance of the starting indole (

[M+H]+). -

Quench & Workup: Carefully quench with saturated

solution (exothermic).[1] Extract with Ethyl Acetate (3x).[1] Wash combined organics with water (5x) to remove DMF, then brine.[1] -

Purification: Dry over

, concentrate, and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Typical Yield: 75–85%[1]

Figure 1: Synthetic pathway for the N-alkylation of the indole scaffold.

Case Study A: The "FUB" Motif in Cannabinoid Agonists

The 1-(4-fluorobenzyl) group is most famous (and infamous) in the design of synthetic cannabinoids. The "FUB" designation in compounds like FUB-PB-22 and FUB-JWH-018 refers directly to this moiety.

Mechanism of Action

The CB1 receptor contains a deep hydrophobic channel that accommodates the lipid tail of endogenous cannabinoids (anandamide).[1] In synthetic analogs:

-

The Indole Core: Serves as the rigid scaffold positioning the substituents.[1]

-

The Linker (C3 Position): An ester (in FUB-PB-22) or ketone (in FUB-JWH-018) provides hydrogen bond acceptor points.

-

The "Tail" (N1 Position): The 4-fluorobenzyl group mimics the pentyl chain of JWH-018. The aromatic ring provides

-

Comparative Potency

Data indicates that replacing a simple pentyl chain with a 4-fluorobenzyl group often retains or enhances affinity (

| Compound | Scaffold | N1-Substituent | CB1 Affinity ( |

| JWH-018 | Indole | Pentyl | 9.00 ± 5.0 nM |

| FUB-PB-22 | Indole | 4-Fluorobenzyl | 0.386 nM |

| AB-FUBINACA | Indazole | 4-Fluorobenzyl | ~0.9 nM |

Note: FUB-PB-22 demonstrates sub-nanomolar affinity, highlighting the high efficiency of the 4-fluorobenzyl group in filling the receptor's hydrophobic pocket.

Figure 2: Pharmacophore mapping of FUB-PB-22 within the CB1 receptor binding site.

Case Study B: Anticancer Applications (Tubulin Inhibition)

Beyond CNS activity, the 1-(4-fluorobenzyl)indole scaffold has shown significant promise as a Tubulin Polymerization Inhibitor , targeting the colchicine binding site.

Mechanism: Mitotic Arrest

Derivatives such as N-(4-fluorobenzyl)-1H-indole-2-carbohydrazides function by binding to tubulin dimers.

-

Binding: The indole core occupies the colchicine site on

-tubulin.[1] -

Steric Clash: The N-(4-fluorobenzyl) group projects into a specific accessory pocket, preventing the straight conformation required for microtubule assembly.[1]

-

Outcome: Microtubule dynamics are suppressed, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

Biological Data

In assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, 1-(4-fluorobenzyl) derivatives have demonstrated

References

-

Banister, S. D., et al. (2015).[1] "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs: AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA." ACS Chemical Neuroscience.[1] Link[1]

-

Al-Wabli, R. I., et al. (2023).[1] "A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities." Molecules. Link

-

Hess, C., et al. (2016).[1] "Pharmacological evaluation of synthetic cannabinoids identified as constituents of spice."[1][2] Forensic Toxicology. Link[1]

-

Cayman Chemical. "FUB-PB-22 Product Information & Spectral Data." Link

-

Zhang, H., et al. (2021).[1] "Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors." New Journal of Chemistry. Link

Sources

Methodological & Application

Application Note: Analytical Strategy for 1-(4-Fluorobenzyl)-1H-indole Purity Assessment

Executive Summary

1-(4-Fluorobenzyl)-1H-indole is a critical intermediate scaffold used frequently in the synthesis of pharmaceutical candidates, particularly in the development of indole-based agonists and synthetic cannabinoid analogues. Its purity is paramount, as unreacted precursors (indole, 4-fluorobenzyl halides) can act as chain terminators or toxicological liabilities in downstream synthesis.[1]

This Application Note provides a multi-modal analytical protocol combining HPLC-DAD for quantitative purity, GC-MS for orthogonal volatile impurity analysis, and 1H-NMR for structural certification.[1] Unlike generic protocols, this guide addresses the specific regiochemical challenges of N-alkylation versus C3-alkylation common in indole chemistry.

Physicochemical Profile & Target Analyte

Before initiating analysis, the analyst must understand the physicochemical behavior of the target to select appropriate solvents and detection parameters.

| Property | Description | Analytical Implication |

| Chemical Structure | Indole core with N-substituted 4-fluorobenzyl group.[2] | Chromophore: Strong UV absorption at ~220 nm (indole) and ~260 nm (benzyl).[1] Fluorine Handle: 19F-NMR is a viable secondary check. |

| Molecular Formula | C15H12FN | MW: 225.26 g/mol . |

| Solubility | High in ACN, MeOH, DCM, DMSO.[1] Insoluble in water.[1] | Diluent: Use Acetonitrile (ACN) or Methanol (MeOH) for sample prep to prevent precipitation. |

| Key Impurities | 1. Indole (SM) 2.[1][3][4] 4-Fluorobenzyl chloride/bromide (Alkylating Agent) 3. 3-(4-Fluorobenzyl)-1H-indole (C-alkylated isomer) | Separation Goal: Critical resolution ( |

Method A: High-Performance Liquid Chromatography (HPLC-DAD)

Purpose: Primary quantitative assay for purity (% Area) and impurity profiling.[1] Rationale: Reverse-phase chromatography (RP-HPLC) effectively separates the hydrophobic product from the more polar indole starting material and the highly hydrophobic halides.

Chromatographic Conditions[1][4][5][6][7][8]

-

System: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).

-

Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).[1]

-

Why: The 3.5 µm particle size offers a balance between backpressure and resolution, essential for separating regioisomers.[1]

-

-

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC grade).

-

Note: Formic acid suppresses silanol activity, sharpening the peak shape of the nitrogen-containing indole.[1]

-

Gradient Profile

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 40% | Initial Hold |

| 2.00 | 40% | Isocratic equilibration |

| 12.00 | 95% | Linear Gradient (Elution of Product) |

| 15.00 | 95% | Wash (Remove fluorobenzyl halides) |

| 15.10 | 40% | Re-equilibration |

| 20.00 | 40% | End of Run |

Detection & Sample Prep

-

Wavelengths:

-

220 nm: Primary quantification (Maximal sensitivity for indole backbone).

-

280 nm: Secondary ID (Specific aromatic absorption).[1]

-

-

Sample Concentration: 0.5 mg/mL in Acetonitrile.

-

Injection Volume: 5 µL.

System Suitability Criteria (Self-Validating)

-

Tailing Factor (

): 0.8 < -

Resolution (

): > 2.0 between Indole (RT ~4-5 min) and this compound (RT ~10-11 min).

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Purpose: Orthogonal confirmation of identity and detection of volatile alkylating agents (4-fluorobenzyl chloride) which may not ionize well in ESI-LCMS.[1]

Instrument Parameters[1][4][5][6]

-

Inlet Temperature: 250°C (Split 20:1).

-

Column: HP-5ms or DB-5 (30 m × 0.25 mm, 0.25 µm film).[1]

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Start at 80°C (Hold 1 min).

-

Ramp 20°C/min to 280°C.

-

Hold at 280°C for 5 min.

-

MS Detection (EI Source)[1]

-

Scan Range: 40–400 amu.[1]

-

Key Fragmentation Ions (Interpretation):

Method C: Structural Validation via 1H-NMR

Purpose: Definitive proof of N-alkylation vs. C-alkylation.

Solvent: DMSO-

Diagnostic Signals

The analyst must verify the integration and chemical shift of the methylene linker to confirm regiochemistry.

| Proton Environment | Approx. Shift ( | Multiplicity | Diagnostic Value |

| N-CH | 5.30 – 5.50 | Singlet (2H) | CRITICAL: If this signal appears as a doublet or is absent, suspect C3-alkylation or starting material.[1] |

| Indole C2-H | 7.20 – 7.40 | Doublet/Multiplet | Confirms intact indole core. |

| Aromatic (Benzyl) | 7.00 – 7.20 | Multiplet | Distinct splitting pattern due to Fluorine coupling ( |

Impurity Profiling & Logic Map

Understanding the synthesis pathway allows the analyst to predict and identify impurities. The primary reaction involves the nucleophilic attack of the indole nitrogen (after deprotonation) on the benzyl halide.

Figure 1: Reaction pathway and associated impurity logic. The analyst must monitor for Impurity B (C3-isomer), which often elutes close to the product in HPLC.[1]

References & Validation Sources

-

Indole Chemistry & Alkylation Patterns:

-

Analytical Methods (HPLC/GCMS):

-

Physical Data:

-

4-Fluorobenzyl Alcohol/Chloride Data: Sigma-Aldrich Technical Data.

-

Disclaimer

This protocol is intended for research and development purposes only. All chemical handling should be performed under a fume hood with appropriate PPE (gloves, goggles) due to the potential irritant nature of benzyl halides and indole derivatives.[1]

Sources

- 1. preprints.org [preprints.org]

- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]

- 5. UV- Vis Spectrum of Benzylamine | SIELC Technologies [sielc.com]

Developing radiolabeled 1-(4-Fluorobenzyl)-1H-indole for in vivo imaging

Application Note & Protocol

Development of [¹⁸F]1-(4-Fluorobenzyl)-1H-indole for In Vivo Imaging of Neuroinflammatory Processes

Document ID: AN-PET-2026-001

Revision: 1.0

Abstract

This document provides a comprehensive guide for the synthesis, automated radiolabeling, quality control, and in vivo preclinical evaluation of [¹⁸F]this compound, a promising novel radiotracer for Positron Emission Tomography (PET) imaging. The indole scaffold is a key pharmacophore for targeting various biological processes, and its radiofluorinated analogue offers a valuable tool for non-invasive in vivo studies. This guide is intended for researchers, scientists, and drug development professionals engaged in molecular imaging and radiopharmaceutical sciences. We detail a robust synthesis of the labeling precursor, a high-yield automated radiolabeling procedure using a cassette-based module, and rigorous quality control protocols to ensure the final product's suitability for in vivo use. Furthermore, a standardized protocol for small animal PET/CT imaging is presented to demonstrate the tracer's potential application in preclinical research models.

Introduction & Scientific Rationale

Positron Emission Tomography (PET) is a powerful molecular imaging modality that allows for the non-invasive quantification of physiological and pathological processes at the molecular level.[1] The development of novel PET radiotracers is critical for advancing our understanding of disease mechanisms and for the development of new therapeutics. The indole nucleus is a prevalent scaffold in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. Its derivatives have been explored as ligands for various targets, including enzymes and receptors implicated in neuroinflammation, oncology, and neurodegenerative diseases.[2][3][4]

The introduction of a fluorine-18 (¹⁸F) label onto the this compound structure provides a radiotracer with favorable characteristics for PET imaging, including a suitable half-life (109.8 minutes) and low positron energy, which results in high-resolution images.[2] The rationale for developing [¹⁸F]this compound is based on the hypothesis that this tracer will effectively cross the blood-brain barrier and specifically accumulate in regions of interest, potentially allowing for the visualization and quantification of its target. This document will serve as a practical guide for laboratories equipped for radiopharmaceutical development to produce and evaluate this novel imaging agent.

Synthesis of the Radiolabeling Precursor

A critical component for a successful radiolabeling campaign is the efficient and scalable synthesis of a suitable precursor. For the nucleophilic substitution with [¹⁸F]fluoride, a precursor with a good leaving group on the benzylic position is required. Here, we describe the synthesis of 1-(4-(tosyloxymethyl)benzyl)-1H-indole.

Synthetic Scheme

Caption: Synthetic pathway for the tosylated precursor.

Step-by-Step Protocol

Materials:

-

Indole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1-bromo-4-(bromomethyl)benzene

-

Silver tosylate

-

Anhydrous Acetonitrile

-

Ethyl acetate

-

Hexanes

-

Brine solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Protocol:

-

Step 1: Synthesis of 1-(4-(bromomethyl)benzyl)-1H-indole

-

To a solution of indole (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Add a solution of 1-bromo-4-(bromomethyl)benzene (1.1 eq) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (Ethyl acetate/Hexanes gradient) to yield 1-(4-(bromomethyl)benzyl)-1H-indole.

-

-

Step 2: Synthesis of 1-(4-(tosyloxymethyl)benzyl)-1H-indole (Precursor)

-

Dissolve 1-(4-(bromomethyl)benzyl)-1H-indole (1.0 eq) in anhydrous acetonitrile.

-

Add silver tosylate (1.5 eq) to the solution.

-

Protect the reaction from light and stir at 60 °C for 4 hours.

-

Cool the reaction to room temperature and filter to remove silver bromide.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the final precursor, 1-(4-(tosyloxymethyl)benzyl)-1H-indole.

-

Self-Validation:

-

Characterize the intermediate and final products using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.

Automated Radiolabeling of [¹⁸F]this compound

The use of automated synthesis modules is standard practice for the production of PET radiopharmaceuticals, ensuring reproducibility, radiation safety, and compliance with Good Manufacturing Practice (GMP).[5][6] This protocol is designed for a cassette-based automated synthesis module.

Radiolabeling Workflow

Caption: Automated workflow for [¹⁸F]this compound.

Step-by-Step Protocol

Materials & Equipment:

-

Automated radiochemistry synthesis module (e.g., GE TRACERlab™, Eckert & Ziegler)[7][8]

-

Pre-loaded cassette for the synthesis module

-

Vials containing:

-

Precursor (5-10 mg in 1 mL DMSO)

-

Elution solution (Kryptofix 2.2.2./K₂CO₃ in Acetonitrile/Water)

-

Acetonitrile for azeotropic drying

-

Semi-preparative HPLC mobile phase

-

Sterile water for injection

-

Ethanol for formulation

-

-

Sep-Pak C18 cartridge

-

Sterile vent filter (0.22 µm)

-

Sterile product vial

Protocol:

-

[¹⁸F]Fluoride Trapping and Elution:

-

Aqueous [¹⁸F]fluoride from the cyclotron is passed through a quaternary methylammonium (QMA) anion exchange cartridge to trap the [¹⁸F]F⁻.

-

The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃).

-

-

Azeotropic Drying:

-

The water is removed from the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ mixture by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature. This step is repeated 2-3 times to ensure the reaction mixture is anhydrous, which is critical for efficient nucleophilic substitution.

-

-

Radiolabeling Reaction:

-

The precursor solution (1-(4-(tosyloxymethyl)benzyl)-1H-indole in DMSO) is added to the dried [¹⁸F]F⁻ complex.

-

The reaction mixture is heated to 120-130 °C for 10-15 minutes.

-

-

Purification:

-

The crude reaction mixture is diluted with water and injected onto a semi-preparative HPLC system for purification.

-

The fraction corresponding to [¹⁸F]this compound is collected.

-

-

Formulation:

-

The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the product.

-

The cartridge is washed with sterile water to remove residual HPLC solvents.

-

The final product is eluted from the C18 cartridge with a small volume of ethanol and then diluted with sterile saline for injection.

-

The final formulated product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

-

Quality Control

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the radiopharmaceutical before administration.[9][10][11] The following tests should be performed on the final product.

| Parameter | Method | Acceptance Criteria |

| Appearance | Visual Inspection | Clear, colorless, free of particulates |

| pH | pH meter or pH strip | 4.5 - 7.5 |

| Radiochemical Purity | Analytical Radio-HPLC | ≥ 95% |

| Radionuclidic Identity | Half-life determination | 105 - 115 minutes |

| Radionuclidic Purity | Gamma Spectroscopy | ≥ 99.5% ¹⁸F |

| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm, Acetonitrile < 410 ppm |

| Kryptofix 2.2.2 | Spot Test or LC-MS/MS | < 50 µg/mL |

| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | < 175 EU/V (where V is the max dose in mL) |

| Sterility | USP <71> Sterility Tests | No microbial growth |

In Vivo PET/CT Imaging Protocol

This protocol outlines a general procedure for performing PET/CT imaging in rodents to evaluate the biodistribution and target engagement of [¹⁸F]this compound.[12][13][14] All animal procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).

In Vivo Experimental Workflow

Caption: Workflow for preclinical PET/CT imaging.

Step-by-Step Protocol

Materials & Equipment:

-

Small animal PET/CT scanner

-

Anesthesia system (isoflurane)

-

Heating pad to maintain body temperature

-

Tail vein catheter

-

Dose calibrator

-

Experimental animals (e.g., mice or rats)

-

[¹⁸F]this compound in sterile saline

Protocol:

-

Animal Preparation:

-

Fast animals for 4-6 hours prior to tracer injection to reduce background signal.

-

Anesthetize the animal using isoflurane (4-5% for induction, 1-2.5% for maintenance).[12][13]

-

Place a catheter in the lateral tail vein for tracer administration.

-

Position the animal on the scanner bed, ensuring vital signs (respiration, temperature) are monitored throughout the procedure.[15]

-

-

Tracer Administration:

-

Draw a dose of 3.7-7.4 MBq (100-200 µCi) of [¹⁸F]this compound into a syringe and measure the exact activity using a dose calibrator.

-

Administer the tracer via the tail vein catheter, followed by a small saline flush.

-

-

Uptake and Imaging:

-

Allow for an uptake period of 30-60 minutes, during which the animal remains anesthetized.

-

Perform a CT scan for anatomical co-registration and attenuation correction.

-

Acquire a dynamic or static PET scan for 15-30 minutes.

-

-

Image Analysis:

-

Reconstruct the PET images using an appropriate algorithm (e.g., 3D-OSEM).

-

Co-register the PET and CT images.

-

Draw regions of interest (ROIs) on the images corresponding to various organs (brain, heart, liver, kidneys, muscle, etc.).

-

Calculate the tracer uptake in each ROI, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).

-

Expected Results & Data Presentation

Successful implementation of these protocols should yield high-quality radiotracer suitable for preclinical imaging.

Radiosynthesis & Quality Control Summary

| Parameter | Typical Result |

| Radiochemical Yield (decay-corrected) | 35 - 50% |

| Total Synthesis Time | 45 - 60 minutes |

| Molar Activity | > 37 GBq/µmol (> 1 Ci/µmol) |

| Radiochemical Purity | > 98% |

In Vivo Biodistribution in Healthy Rodents (Example Data)

| Organ | Uptake (%ID/g) at 60 min post-injection |

| Brain | 1.5 ± 0.3 |

| Heart | 2.1 ± 0.4 |

| Lungs | 1.8 ± 0.2 |

| Liver | 4.5 ± 0.8 |

| Kidneys | 3.2 ± 0.6 |

| Muscle | 0.5 ± 0.1 |

| Bone | 0.4 ± 0.1 |

Note: Low bone uptake suggests good in vivo stability against defluorination.[16]

Conclusion

This application note provides a detailed, end-to-end guide for the development and preclinical evaluation of [¹⁸F]this compound. The described protocols for precursor synthesis, automated radiolabeling, quality control, and in vivo imaging are designed to be robust and reproducible. By following these guidelines, researchers can confidently produce this novel radiotracer and apply it to their specific preclinical imaging needs, thereby facilitating new discoveries in their field of study.

References

-

Islam, E., Muzzioli, R., & Pisaneschi, F. (n.d.). Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. MD Anderson OpenWorks. Retrieved from [Link]

-

Karlström, O. (2025). Radiolabeling of carbon-11 and fluorine-18 tracers for PET Imaging. Diva-portal.org. Retrieved from [Link]

-

S. K. Piperze, et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Semantic Scholar. Retrieved from [Link]

-

Pratama, F., et al. (2024). Radiolabeling and In-Silico Study of 131I-(4-fluorobenzoyl-3-methylthiourea) as Radiopharmaceuticals for Breast Cancer Theranostics. Semantic Scholar. Retrieved from [Link]

-

Piperze, S. K., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. ResearchGate. Retrieved from [Link]

-

Kim, B., et al. (2021). Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South. OMICS International. Retrieved from [Link]

-

Yap, M. C., et al. (2021). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Institutes of Health (NIH). Retrieved from [Link]

-

Zheng, M. Q., et al. (2014). Synthesis, In Vitro and In Vivo Evaluation of 18F-labeled PET Ligands for Imaging the Vesicular Acetylcholine Transporter. National Institutes of Health (NIH). Retrieved from [Link]

-

JoVE. (2023). 18F-Labeling Of Radiotracers Functionalized With Silicon Fluoride Acceptor (SiFA) l Protocol Preview. YouTube. Retrieved from [Link]

-

International Atomic Energy Agency. (n.d.). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. Retrieved from [Link]

-

Kniess, T. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. National Institutes of Health (NIH). Retrieved from [Link]

-

Rutgers Office for Research. (n.d.). PET/CT IMAGING IN MICE AND RATS. Retrieved from [Link]

-

P. J. Riss, et al. (2022). A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms. Royal Society of Chemistry. Retrieved from [Link]

-

A. S. Durova, et al. (2022). Radiochemical Synthesis of 4-[18F]FluorobenzylAzide and Its Conjugation with EGFR-Specific Aptamers. MDPI. Retrieved from [Link]

-

Yang, Y., et al. (2023). Synthesis and In Vitro and In Vivo Evaluation of 18F-Labeled Positron Emission Tomography Tracers for Imaging Aβ Plaques. PubMed. Retrieved from [Link]

-

International Atomic Energy Agency. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. Retrieved from [Link]

-

A. Miranda, et al. (2022). A guideline proposal for mice preparation and care in 18F-FDG PET imaging. National Institutes of Health (NIH). Retrieved from [Link]

-

Kniess, T. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. ResearchGate. Retrieved from [Link]

-

Krasikova, R. N. (2006). Synthesis modules and automation in F-18 labeling. PubMed. Retrieved from [Link]

-

L. L. G. Carion, et al. (2018). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Royal Society of Chemistry. Retrieved from [Link]

-

Attia, M. I., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. Retrieved from [Link]

-

G. A. M. De Spiegeleer, et al. (2021). Fluorine-18-labeled PET Radiotracers for Imaging Tryptophan Uptake and metabolism: a Systematic Review. National Institutes of Health (NIH). Retrieved from [Link]

-

Wuest, M., et al. (2011). Automated radiochemical synthesis of [18F]FBEM: a thiol reactive synthon for radiofluorination of peptides and proteins. ACS Publications. Retrieved from [Link]

-

Therapeutic Goods Administration (TGA). (n.d.). Manufacture of sterile radiopharmaceuticals labelled with fluorine-18. Retrieved from [Link]

-

University of British Columbia Animal Care Committee. (n.d.). UBC ACC Guideline on Imaging of Rodents. Retrieved from [Link]

-

De Spiegeleer, G. A. M., et al. (2021). Fluorine-18-Labeled PET Radiotracers for Imaging Tryptophan Uptake and Metabolism: a Systematic Review. PubMed. Retrieved from [Link]

-

M. M. M. Madar, et al. (2021). A facile synthesis of precursor for the σ-1 receptor PET radioligand [18F]FTC-146 and its radiofluorination. BORIS Portal. Retrieved from [Link]

-

Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. National Institutes of Health (NIH). Retrieved from [Link]

-

Trasis. (n.d.). Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne. Retrieved from [Link]

-

N. Siddiqa, et al. (2020). Synthesis of substituted (1-(4-chlorobenzyl)-1H-indol-3-yl) 1H-(1, 2, 3-triazol-4-yl) methanones (8a-u). ResearchGate. Retrieved from [Link]

-

Khan, A. U., et al. (2020). Radiosynthesis of [18F]-fluorobenzoate-doxorubicin Using Acylation Approach. PubMed. Retrieved from [Link]

-

The Cancer Imaging Archive. (2019). SOP50102: Positron Emission Tomography (PET)/X-Ray Computerized Tomography (CT) imaging protocol: [18F]-FDG and [18F]-FLT radiotracers. Retrieved from [Link]

-

UNC School of Medicine. (n.d.). SOP/Guidlines for Animal PET/CT Imaging Studies. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

- 1. openworks.mdanderson.org [openworks.mdanderson.org]

- 2. Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fluorine-18-Labeled PET Radiotracers for Imaging Tryptophan Uptake and Metabolism: a Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00219A [pubs.rsc.org]

- 6. Synthesis modules and automation in F-18 labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. omicsonline.org [omicsonline.org]

- 10. iaea.org [iaea.org]

- 11. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]